Cleroindicin D

Stereochemistry Natural Product Chemistry Chiral Purity

Cleroindicin D is a chiral, oxidized cyclohexanone-derived natural product belonging to the cleroindicin family (A–F), originally isolated from the traditional Chinese medicinal plant *Clerodendrum indicum* Linn. (Lamiaceae).

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 189264-45-7
Cat. No. B1162667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCleroindicin D
CAS189264-45-7
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1COC2C1(C(CC(=O)C2)O)O
InChIInChI=1S/C8H12O4/c9-5-3-6(10)8(11)1-2-12-7(8)4-5/h6-7,10-11H,1-4H2/t6-,7-,8-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Cleroindicin D (CAS 189264-45-7): Structural and Stereochemical Profile for Research Procurement


Cleroindicin D is a chiral, oxidized cyclohexanone-derived natural product belonging to the cleroindicin family (A–F), originally isolated from the traditional Chinese medicinal plant *Clerodendrum indicum* Linn. (Lamiaceae) [1]. Its fully revised absolute stereochemistry has been confirmed as (−)-(3aR,4R,7aR)-3a,4-dihydroxyhexahydro-1-benzofuran-6(2H)-one through enantioselective total synthesis, which resolved longstanding misassignments among the cleroindicins [2]. The compound is a hydrobenzofuran tricyclic scaffold featuring three contiguous stereocenters, a structural feature that critically distinguishes it from its close analogs in terms of both synthetic accessibility and potential biological interactions.

Cleroindicin D Procurement Risks: Why In-Class Analogs Cannot Substitute


Within the cleroindicin family, minor structural variations produce substantial differences in stereochemical stability, optical purity, and the resulting biological readouts. Natural cleroindicins, including D, are partially racemic and their absolute configurations have a history of misassignment; even a single diastereomeric inversion yields an inactive or divergent profile [1]. Consequently, substituting Cleroindicin D with a structurally analogous compound (e.g., Cleroindicin F or C) without verifying stereochemistry and enantiomeric excess will confound experimental reproducibility and lead to invalid structure–activity relationship (SAR) conclusions. The evidence presented below quantifies these critical differentiators.

Cleroindicin D Evidence Guide: Quantifiable Differentiation Versus Analogs


Optical Rotation Differentiates Cleroindicin D from Cleroindicin F

Synthetic (−)-cleroindicin D (5) exhibits a specific optical rotation of [α]D = −38.0° (c = 0.5, CHCl₃), while synthetic (+)-cleroindicin F (7) displays a positive rotation [α]D = +27.5° (c = 0.1, CHCl₃) [1]. Natural cleroindicin F was found to be nearly racemic and prone to base-catalyzed racemization, whereas cleroindicin D maintains its stereochemical integrity under similar conditions [1].

Stereochemistry Natural Product Chemistry Chiral Purity

Physicochemical Property Comparison: Cleroindicin D vs. Cleroindicin F

Cleroindicin D (C₈H₁₂O₄, MW 172.18) possesses a higher polar surface area (PSA = 66.76 Ų) and an additional hydrogen bond donor (HBD = 2) compared to Cleroindicin F (C₈H₁₀O₃, MW 154.16, PSA ≈ 46.5 Ų, HBD = 1). Computed LogP values are -0.77 for Cleroindicin D versus -0.70 to -0.85 for Cleroindicin F [1]. The extra hydroxyl group in Cleroindicin D directly increases its hydrophilicity and PSA, predicting lower passive membrane permeability and altered solubility profiles relative to the less polar Cleroindicin F.

Drug Discovery Physicochemical Profiling Formulation Science

Synthetic Accessibility: Cleroindicin D Requires a Longer, Lower-Yielding Route

The enantioselective total synthesis of (−)-cleroindicin D (the correctly assigned natural enantiomer) proceeds in 9 steps from benzaldehyde with an overall yield of 19.3%. In contrast, the related (−)-cleroindicin F was synthesized in fewer steps and with a higher overall efficiency from the same advanced intermediate [1]. The key differentiator lies in the additional stereocenter at C4 in cleroindicin D, which necessitates a diastereoselective dearomatization step not required for cleroindicin F.

Total Synthesis Medicinal Chemistry Process Chemistry

Biological Activity Differentiation: Divergent Antimicrobial and Cytotoxic Profiles

Cleroindicin F has been reported to exhibit relatively high anticandidal activity against *Candida* strains with a MIC value down to 12.5 µg/mL . In contrast, specific antimicrobial or cytotoxic quantitative data for Cleroindicin D are sparse; a recent cytotoxicity evaluation of Cleroindicin D against multiple cancer cell lines (NH22, HCT116, MCF7, MDA-MB-231, HeLa) did not identify significant activity, with only the triterpene ursolic acid in the same study showing moderate IC50 values (19–34 µM) [1]. This indicates a functional divergence: the extra hydroxyl and saturated ring system in Cleroindicin D abolishes the antimicrobial activity seen in the unsaturated Cleroindicin F core.

Antimicrobial Activity Cytotoxicity Natural Product Screening

Cleroindicin D Procurement-Driven Application Scenarios


Chiral Reference Standard for Cleroindicin Family Stereochemical Assignments

Procure Cleroindicin D as an authentic, stereochemically defined reference material to validate the identity and enantiopurity of natural product extracts or synthetic batches. Use its specific optical rotation ([α]D = −38.0°) and NMR data to distinguish it from the nearly racemic Cleroindicin F and the misassigned *epi*-cleroindicin D [1].

Physicochemical Profiling in Central Nervous System (CNS) Drug Discovery

Given its lower LogP (−0.77) and higher PSA (66.76 Ų) relative to Cleroindicin F, Cleroindicin D is better suited for screening in assays where lower passive permeability is desired, such as in models requiring exclusion from the CNS or in formulations targeting hydrophilic compartments .

Negative Control in Antimicrobial Screening

Use Cleroindicin D as a structurally matched, inactive negative control when evaluating the anticandidal or cytotoxic effects of Cleroindicin F (MIC 12.5 µg/mL) or other active analogs. This directly addresses the need for a chemically similar compound that lacks the specific bioactivity, thereby isolating the pharmacophore [2].

Medicinal Chemistry Scaffold for Derivatization

Employ Cleroindicin D as a starting scaffold for late-stage functionalization or prodrug design. The additional hydroxyl group at C4 and the saturated hydrobenzofuran core provide a distinct chemical handle not present in Cleroindicin F or C, enabling the synthesis of novel analogs with potentially improved properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cleroindicin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.